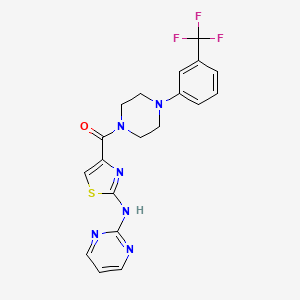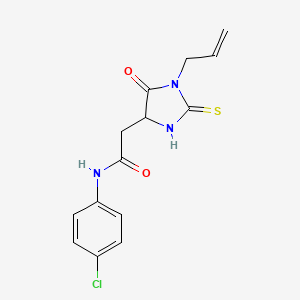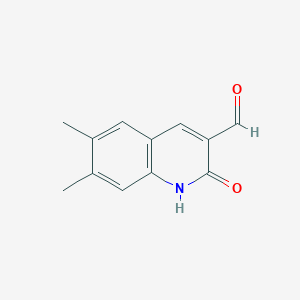
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H11NO2 . It is a type of aldehyde and is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 201.225 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.225 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent advancements in the chemistry of quinoline derivatives, including 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde, focus on the synthesis of quinoline ring systems and their applications in constructing fused or binary quinoline-cored heterocyclic systems. These studies illustrate the biological evaluation and synthetic applications of these compounds, highlighting their importance in medicinal chemistry and materials science (Hamama et al., 2018).
Biological Interactions
Research on novel heterocyclic substituted quinoline Schiff bases, including derivatives of quinoline aldehydes, has shown significant antimicrobial properties. These compounds have been synthesized and characterized for their ability to interact with DNA, indicating potential applications in biochemistry and pharmacology (Lamani et al., 2008).
Electrochemical and Spectroscopic Applications
A study on the electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives reveals insights into their physical and chemical properties. This research compares different aldehyde synthesis methods and explores the influence of structural modifications on the compounds' electrochemical behavior, suggesting applications in analytical chemistry and materials science (Wantulok et al., 2020).
Metal Ion Coordination
Studies on quinoline derivatives as chelating agents have demonstrated their ability to form complexes with various metal ions. These complexes have been synthesized and characterized, revealing their potential in analytical chemistry for the detection and quantification of metal ions. Such compounds are crucial in environmental analysis, metallurgy, and catalysis (Hata & Uno, 1972).
Anticoagulant Activity
Research on 2H-pyranoquinolin-2-one-based inhibitors has identified compounds with inhibitory activity against blood coagulation factors Xa and XIa. The synthesis of these hybrid compounds and their characterization for anticoagulant properties highlight their potential therapeutic applications in preventing blood clot formation (Potapov et al., 2021).
Propiedades
IUPAC Name |
6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-6H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHMGASJHGGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)
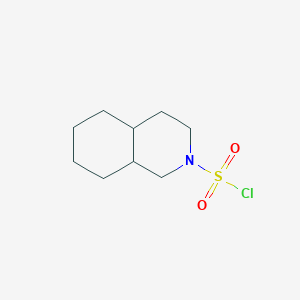

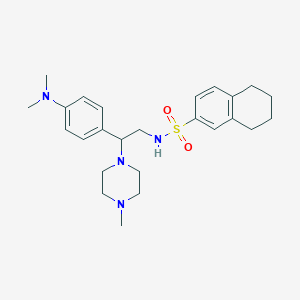
![6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2627123.png)

